Product packaging for 1,4-Dihydrotetracene(Cat. No.:CAS No. 193815-55-3)

1,4-Dihydrotetracene

Cat. No.: B12564275
CAS No.: 193815-55-3
M. Wt: 230.3 g/mol
InChI Key: BLDXMDNEJSCUQO-UHFFFAOYSA-N
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Description

Strategic Significance within Polycyclic Aromatic Hydrocarbon (PAH) Chemistry

Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds composed of two or more fused benzene (B151609) rings. mdpi.com They have garnered significant attention due to their unique electronic and optoelectronic properties, which are promising for applications in organic electronics. researchgate.netrsc.org The arrangement of fused rings in PAHs leads to extended π-conjugated systems, which are responsible for their characteristic properties. rsc.org

Within the vast landscape of PAH chemistry, 1,4-dihydrotetracene holds strategic importance. The partial hydrogenation of one of the terminal rings in the tetracene structure disrupts the fully aromatic system, leading to a modified electronic structure compared to its parent compound, tetracene. This structural alteration allows for a greater degree of synthetic manipulation and functionalization, making it a versatile platform for creating novel PAH derivatives with tailored properties. researchgate.net The renewed interest in PAHs, fueled by discoveries like buckminsterfullerene (B74262) and the elucidation of PAH carcinogenesis mechanisms, has spurred the development of milder and more efficient synthetic methods for these compounds. researchgate.net

Role as a Synthetic Intermediate and Precursor for Extended Aromatic Systems

One of the most significant roles of this compound is as a synthetic intermediate for the preparation of tetracene and its derivatives. The aromatization of hydroacenes, such as this compound, is a well-established strategy for accessing the corresponding fully aromatic acenes. tdx.cat This approach is particularly valuable because larger acenes can be challenging to synthesize directly and are often reactive and unstable. researchgate.net By using a dihydro-precursor, chemists can perform various chemical transformations on the more stable, partially saturated core before the final aromatization step.

For instance, this compound derivatives can be synthesized and subsequently converted to functionalized tetracenes. This strategy has been employed to create materials for organic electronics, such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). researchgate.netoclc.org The ability to introduce substituents at specific positions on the dihydrotetracene framework allows for the fine-tuning of the electronic properties, solubility, and solid-state packing of the final tetracene-based materials. researchgate.net

An example of its utility is in the synthesis of more complex structures like 5,12-bis(diphenylmethylene)-5,12-dihydrotetracene (BDPM-DHT). rsc.org This molecule, and others like it, are designed to exhibit specific photophysical properties, such as aggregation-induced emission (AIE). rsc.org The dihydroacene core provides a flexible scaffold that can be modified to control these properties.

Structural Framework and Nomenclature within the Dihydroacene Family

This compound belongs to the family of dihydroacenes, which are polycyclic hydrocarbons that are partially hydrogenated derivatives of acenes. The nomenclature for these compounds follows the rules established for hydrogenated polycyclic hydrocarbons. acdlabs.com The prefix "dihydro-" indicates the addition of two hydrogen atoms to the parent aromatic system. The numbers "1,4-" specify the positions on the tetracene skeleton where the hydrogen atoms have been added, breaking the aromaticity in that terminal ring.

The general structure of an acene consists of linearly fused benzene rings. Tetracene, the parent compound of this compound, has four such fused rings. The dihydroacenes, including this compound, represent a class of compounds that bridge the structural gap between fully saturated and fully aromatic systems. This intermediate level of hydrogenation imparts unique conformational and electronic characteristics. The non-planar geometry of the hydrogenated ring in this compound, for example, can influence its molecular packing in the solid state, which in turn affects its material properties. ub.edu

The table below provides a summary of key properties for this compound and related compounds.

PropertyValueSource
Molecular FormulaC18H14
IUPAC NameThis compound nih.gov
Parent CompoundTetracene

Derivatives of this compound are numerous and have been synthesized for various research purposes. The table below lists some examples.

Compound NameCAS NumberMolecular Formula
6,11-dihydroxy-7,10-dihydrotetracene-5,12-dione58976-87-7C18H12O4
5a,11a-dihydrotetracene-5,6,11,12-tetrone5446-67-3C18H10O4
This compound-5,6,11,12-tetrone58976-81-1C18H12O4
6,11-dimethoxy-1,4-dihydrotetracene-5,12-dione58977-01-8C20H16O4
This compound-2,5,12-triolC18H14O3

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H14 B12564275 1,4-Dihydrotetracene CAS No. 193815-55-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,4-dihydrotetracene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14/c1-2-6-14-10-18-12-16-8-4-3-7-15(16)11-17(18)9-13(14)5-1/h1-6,9-12H,7-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLDXMDNEJSCUQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC2=CC3=CC4=CC=CC=C4C=C3C=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40621950
Record name 1,4-Dihydrotetracene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40621950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

193815-55-3
Record name 1,4-Dihydrotetracene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40621950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 1,4 Dihydrotetracene and Its Functionalized Analogues

Chemo- and Regioselective Routes to the 1,4-Dihydrotetracene Core

Achieving chemo- and regioselectivity is crucial in the synthesis of complex organic molecules to ensure that reactions occur at the desired functional group and position. In the context of this compound synthesis, regioselective methods are vital for producing specific isomers, particularly when introducing substituents.

One prominent strategy involves the regioselective double cyclization of dienynes derived from 1,4-diiodobenzene, which selectively yields linear poly-dihydrotetracene derivatives. d-nb.infocore.ac.uk This method has been successfully used to create stable and isolable precursors for larger acenes like heptacene (B1234624) and nonacene. d-nb.info The structure of these linear products can be confirmed through techniques like X-ray diffraction analysis of crystalline derivatives. d-nb.info

Similarly, in the synthesis of related anthraquinone (B42736) structures, which share a similar polycyclic core, regiocontrol is a key challenge that modern methods aim to overcome. Traditional approaches like Friedel-Crafts reactions often suffer from a lack of regiocontrol. sciforum.net Newer methods, such as those based on Ring Closing Metathesis (RCM), have been developed to provide specific substitution patterns on the newly formed ring, thus offering a solution to the regioselectivity problem. sciforum.net These approaches highlight the importance of developing synthetic routes that can selectively target specific positions on the aromatic framework, a principle directly applicable to the synthesis of functionalized this compound.

Metal-Catalyzed Cyclizations and Cross-Coupling Strategies (e.g., Gold(I) Catalysis, Palladium-catalyzed approaches)

Metal catalysis has become an indispensable tool for constructing complex polycyclic aromatic hydrocarbons, offering mild reaction conditions and high efficiency. d-nb.info Gold and palladium catalysts are particularly notable for their application in synthesizing the this compound skeleton.

Gold(I) Catalysis: Gold(I)-catalyzed cyclizations of 1,7-enynes have emerged as a powerful strategy for creating polycyclic architectures. d-nb.info This method provides a direct route to 5,12-dihydrotetracenes through a formal [4+2] cycloaddition. d-nb.infotdx.cat The reaction is versatile, tolerating a range of functional groups on the aryl substituent of the enyne, including both electron-donating and electron-withdrawing groups. d-nb.info This allows for the synthesis of various functionalized 5,12-dihydrotetracene (B11960104) derivatives, which can serve as building blocks for further synthetic modifications. d-nb.info The reaction conditions are typically mild, often employing a catalyst like [(JohnPhos)Au(NCMe)]SbF₆ at temperatures around 40°C. d-nb.info This methodology has been extended to multiple cyclizations on a single molecule to build larger hydroacene precursors. d-nb.infotdx.cat

Table 1: Gold(I)-Catalyzed Synthesis of Functionalized 5,12-Dihydrotetracenes d-nb.info
Starting EnyneSubstituent (R)ProductYield (%)
3aH1a95
3dp-COMe1d99
3ep-CO₂Me1e91
3hp-Br1h99
3ip-Cl1i96
3jp-F1j85
3ko-CF₃1k46

Palladium-Catalyzed Approaches: Palladium catalysis is extensively used in cross-coupling reactions to form carbon-carbon bonds. The Suzuki cross-coupling reaction, for instance, is a key step in a modular synthesis of bis(tetracenyl) aromatics. cambridge.org In this approach, 9-bromo-6,11-dihydrotetracene is coupled with an aryldiboronic ester derivative using a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0). cambridge.org This forms a hydrogenated intermediate which is then dehydrogenated to the final product. cambridge.org This strategy demonstrates the power of palladium catalysis in building larger, complex structures from dihydrotetracene building blocks. Palladium-catalyzed reactions are also central to synthesizing various heterocyclic compounds and are noted for their ability to create diverse molecular frameworks. nih.govrsc.orgorganic-chemistry.org

Diels-Alder and Related Cycloaddition Approaches to Dihydrotetracene Skeletons

The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, is a cornerstone of organic synthesis for forming six-membered rings. sigmaaldrich.commasterorganicchemistry.comopenstax.org This pericyclic reaction is highly valuable for constructing the core structure of tetracene and its derivatives because it can form multiple carbon-carbon bonds in a single, stereocontrolled step. openstax.org

Table 2: Examples of Diels-Alder Reactions in Dihydrotetracene Synthesis
DieneDienophileResulting Intermediate/ProductReference
Arene-1,4-endoxideBromobenzocyclobutene derivative9-Bromo-6,11-dihydrotetracene derivative cambridge.org
1,4-Dimethoxyanthracene (B1581315)1,4-Epoxy-1,4-dihydro-6,7-dibromonaphthalene{5,12- core.ac.ukCurrent time information in Bangalore, IN.Benzeno}-8,9-dibromo-5,12-dihydro-1,4-dihydroxyltetracene osti.gov

Ring-Closing Metathesis for Dihydrotetracene Scaffold Construction

Ring-Closing Metathesis (RCM) is a powerful reaction that utilizes metal catalysts, typically containing ruthenium, to form cyclic alkenes from diene precursors. organic-chemistry.orgwikipedia.org This method has proven effective for constructing a wide range of carbocyclic and heterocyclic systems, including those related to the dihydrotetracene framework. sciforum.net

While direct application of RCM to form the central rings of this compound itself is less commonly documented, its utility has been demonstrated in the synthesis of closely related anthraquinone systems. sciforum.net In this approach, a 1,4-naphthoquinone (B94277) is first diallylated. The resulting 2,3-diallylnaphthoquinone then undergoes RCM using a Grubbs' catalyst to form a dihydroanthraquinone. sciforum.net This intermediate can subsequently be aromatized to the final anthraquinone product. sciforum.net This strategy showcases the potential of RCM for building the polycyclic quinone skeleton with good regiocontrol, a principle that could be adapted for the synthesis of dihydrotetracene analogues. sciforum.net The driving force for the reaction is often the release of a volatile byproduct like ethylene. wikipedia.org

Cascade and Multicomponent Reactions for Dihydrotetracene Complexity

Cascade reactions, also known as tandem or domino reactions, involve multiple bond-forming events occurring in a single synthetic operation without isolating intermediates. numberanalytics.comslideshare.net These reactions are highly efficient and atom-economical, enabling the rapid construction of complex molecular architectures from simple precursors. numberanalytics.com Multicomponent reactions (MCRs), where three or more reactants combine in a one-pot process, offer similar advantages in building molecular diversity. mdpi.comnih.gov

A tandem Henry/Michael cascade reaction, involving an aldehyde and a nitroalkane, is a known method for creating 1,3-dinitroalkanes, which are versatile synthetic intermediates. rsc.org Such strategies, which build up functionality through a sequence of reactions in one pot, could conceivably be designed to assemble the substituted rings of a dihydrotetracene framework. The development of one-pot multicomponent reactions is a continuing goal in organic synthesis to improve efficiency and sustainability. ajgreenchem.com

Reactivity and Mechanistic Investigations of 1,4 Dihydrotetracene Transformations

Aromatization Pathways and Oxidative Dehydrogenation Mechanisms

Aromatization is a primary reaction pathway for 1,4-dihydrotetracene, driven by the thermodynamic stability gained from forming the fully conjugated tetracene system. wikipedia.org This transformation is typically achieved through oxidative dehydrogenation, which involves the removal of two hydrogen atoms from the 1- and 4-positions of the dihydrotetracene core.

Various oxidizing agents can facilitate this process. A common and effective reagent is 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). nottingham.ac.uk The mechanism of DDQ-mediated oxidation involves a hydride transfer from the dihydrotetracene to the quinone, followed by the loss of a proton to yield the aromatic tetracene and the hydroquinone (B1673460) form of DDQ. wikipedia.org

Other methods for oxidative dehydrogenation include the use of transition metal catalysts. For instance, palladium on carbon (Pd/C) can be used to effect dehydrogenation, often at elevated temperatures. sciforum.net The mechanism in this case involves the adsorption of the dihydrotetracene onto the catalyst surface, followed by the cleavage of C-H bonds and the elimination of molecular hydrogen. mdpi.com

The choice of oxidant and reaction conditions can influence the efficiency and selectivity of the aromatization process. Some research has explored alternative, milder conditions for oxidative dehydrogenation, including photocatalytic methods which can offer greater control over the reaction. nih.gov

The mechanism of oxidative dehydrogenation can be influenced by the nature of the catalyst and the reaction environment. In some catalytic systems, such as those involving mixed metal oxides, the reaction is proposed to proceed via a Mars-van Krevelen mechanism. nih.gov This mechanism involves the lattice oxygen of the catalyst abstracting hydrogen from the substrate, followed by re-oxidation of the catalyst by an external oxidant like molecular oxygen. mdpi.commdpi.com While more commonly discussed for alkane dehydrogenation, the principles can be applied to the aromatization of dihydroaromatic compounds.

Furthermore, studies on similar dihydropyridine (B1217469) systems have shown that aromatization can be a crucial step in their metabolism, often catalyzed by enzymes like cytochrome P-450. mdpi.com This highlights the biological relevance of such oxidative dehydrogenation processes.

Table 1: Reagents for Aromatization of this compound Derivatives

ReagentConditionsProductReference
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)RefluxTetracene derivative nottingham.ac.uk
Palladium on carbon (Pd/C)High temperatureTetracene derivative sciforum.net
Manganese dioxide (MnO2)Microwave irradiationPyridine derivative (from 1,4-DHP) organic-chemistry.org
SulfurMicrowave irradiationDehydro derivative (from 1,4-DHP) mdpi.com

Cycloaddition Reactions Involving this compound as a Diene or Dienophile

The partially saturated central ring of this compound contains a conjugated diene system, making it a potential participant in cycloaddition reactions, most notably the Diels-Alder reaction. libretexts.orgmasterorganicchemistry.comlibretexts.org In a Diels-Alder reaction, a conjugated diene reacts with a dienophile (an alkene or alkyne) to form a six-membered ring. masterorganicchemistry.comorganic-chemistry.orglibretexts.org

When this compound acts as the diene, it can react with various dienophiles. The reactivity in these [4+2] cycloadditions is influenced by the electronic properties of both the diene and the dienophile. organic-chemistry.orglibretexts.org Electron-withdrawing groups on the dienophile generally accelerate the reaction. libretexts.orgorganic-chemistry.org The reaction is concerted, meaning all bond-forming and bond-breaking steps occur simultaneously through a cyclic transition state. fiveable.me This concerted nature leads to a high degree of stereospecificity, where the stereochemistry of the reactants is preserved in the product. libretexts.orglibretexts.org

For the Diels-Alder reaction to occur, the diene must be able to adopt an s-cis conformation. libretexts.orglibretexts.org In the case of this compound, the diene unit within the central ring is locked in a conformation that is amenable to cycloaddition.

Conversely, the double bond within the diene system of this compound could potentially act as a dienophile in a reaction with a more reactive diene. However, this reactivity is less commonly exploited compared to its role as a diene. The efficiency of this compound as a dienophile would depend on the nature of the substituents on the dihydrotetracene ring and the diene it is reacting with. core.ac.uk

An interesting aspect of the reactivity of related acenes is the potential for dimerization, where one molecule acts as the diene and another as the dienophile. libretexts.org While not extensively documented for this compound itself, this type of self-reaction is known for other acenes.

Table 2: Examples of Diels-Alder Reactions with Related Systems

DieneDienophileProduct TypeKey FeaturesReference
1,3-ButadieneEtheneCyclohexeneBasic Diels-Alder reaction
CyclopentadieneMaleic AnhydrideBicyclic adductHighly reactive due to locked s-cis diene and electron-poor dienophile libretexts.orglibretexts.org
1,4-DiaryltetracenesVarious dienophilesCycloadductsInvestigates regioselectivity core.ac.uk

Electrophilic and Nucleophilic Reactions at the Dihydrotetracene Core

The electronic nature of the this compound core allows for both electrophilic and nucleophilic reactions, although these are less common than aromatization and cycloaddition.

Electrophilic Reactions: The double bonds within the dihydroaromatic ring of this compound can be susceptible to electrophilic attack. libretexts.orglibretexts.org In an electrophilic addition reaction, an electrophile adds to one of the carbon atoms of a double bond, creating a carbocation intermediate, which is then attacked by a nucleophile. savemyexams.com The stability of the resulting carbocation would play a crucial role in determining the regioselectivity of the addition. For conjugated systems like the one in this compound, both 1,2- and 1,4-addition products are possible. libretexts.orglibretexts.org The distribution of these products can be influenced by reaction conditions such as temperature, with the 1,4-adduct often being the thermodynamically more stable product. libretexts.org

Nucleophilic Reactions: Nucleophilic attack on the this compound core is less favorable due to the electron-rich nature of the π-system. However, the introduction of strongly electron-withdrawing groups onto the aromatic rings could activate the system towards nucleophilic aromatic substitution. More relevant to the dihydro-system is the possibility of nucleophilic substitution at the sp3-hybridized carbon atoms if suitable leaving groups are present. chemguide.co.uksavemyexams.com For example, if a hydroxyl or other functional group were present at the 1- or 4-position, it could potentially be displaced by a nucleophile, although this would likely compete with elimination-aromatization pathways.

Another possibility is conjugate or 1,4-addition of a nucleophile to an α,β-unsaturated ketone system if such functionality were incorporated into the dihydrotetracene structure. libretexts.org This type of reaction proceeds via a different mechanism where the nucleophile attacks the β-carbon of the enone system. libretexts.org

Photochemical Reactivity and Photoinduced Rearrangements of this compound Systems

The photochemical behavior of this compound and its derivatives is an area of interest, particularly concerning photoinduced rearrangements and transformations. Upon absorption of light, molecules are promoted to an excited state, which can open up reaction pathways not accessible under thermal conditions.

For dihydroaromatic compounds, photoirradiation can lead to a variety of outcomes. One possibility is a photoinduced aromatization reaction. This can occur through different mechanisms, including photo-oxidative dehydrogenation where the excited molecule reacts with an oxidant. nih.gov

Another potential photochemical process is rearrangement. While specific photoinduced rearrangements of this compound are not extensively detailed in the provided search results, related systems offer insights. For example, other polycyclic aromatic hydrocarbon derivatives can undergo complex rearrangements upon irradiation.

Photoreduction of related acenes has also been observed, which is the opposite of the more common oxidative aromatization. umich.edu This suggests that under specific photochemical conditions and in the presence of a suitable catalyst or reducing agent, the aromatic system could be converted to a dihydro-derivative.

The presence of substituents on the dihydrotetracene ring system can significantly influence its photochemical reactivity, potentially leading to different reaction pathways or altering the efficiency of existing ones.

Electrochemical Redox Processes and Radical Intermediates of Dihydrotetracene Derivatives

The electrochemical properties of this compound and its derivatives are of interest for their potential applications in electronic materials and energy storage. mdpi.comnih.govlibretexts.org The redox behavior of these molecules involves the transfer of electrons, which can lead to the formation of radical intermediates. libretexts.orgwikipedia.org

The oxidation of this compound to tetracene is an electrochemical process that can be studied using techniques like cyclic voltammetry. nih.gov This oxidation involves the removal of two electrons and two protons. The mechanism is often a stepwise process, potentially involving a radical cation intermediate. nih.gov Studies on analogous 1,4-dihydropyridines have shown that the electrochemical oxidation proceeds via a 2-electron process to form the corresponding pyridinium (B92312) species, with the formation of an unstable radical intermediate. nih.gov

The reduction of the corresponding aromatic tetracene can also be studied electrochemically. This process would involve the addition of electrons to the tetracene core, potentially leading to the formation of a dihydrotetracene derivative. The redox potentials of these processes provide valuable information about the electronic properties of the molecules and their suitability for various applications. awi.de

The study of radical intermediates is often complemented by techniques such as Electron Paramagnetic Resonance (EPR) spectroscopy, which can detect and characterize species with unpaired electrons. nih.gov

Table 3: Electrochemical and Radical Processes in Related Systems

Compound TypeProcessIntermediateTechniqueReference
1,4-DihydropyridinesElectrochemical OxidationPyridinium radicalCyclic Voltammetry, EPR nih.gov
QuinoxalinesElectrochemical Reduction1,4-Dihydro-counterpartCyclic Voltammetry nih.gov
Propane (on h-BN)Oxidative DehydrogenationGas-phase methyl radicalsSVUV-PIMS osti.gov
Quinoxalin-2(1H)-onesRadical AdditionRadical intermediatesPhotocatalysis sioc-journal.cn

Functionalization Strategies for Peripheral Modification of the Dihydrotetracene Ring System

The functionalization of the this compound ring system is crucial for tuning its physical and chemical properties for specific applications. This can involve introducing substituents onto either the aromatic rings or the central dihydro-ring.

One approach to functionalization is to start with a substituted precursor and then construct the dihydrotetracene skeleton. For example, using substituted naphthalenes or other building blocks in the initial synthesis can lead to peripherally functionalized dihydrotetracenes.

Another strategy involves the direct functionalization of the pre-formed dihydrotetracene ring system. This can be challenging due to the potential for competing aromatization reactions. However, standard aromatic substitution reactions such as Friedel-Crafts acylation or halogenation could potentially be applied to the outer aromatic rings of the dihydrotetracene molecule, provided the conditions are mild enough to avoid dehydrogenation of the central ring. savemyexams.com

Functionalization can also be achieved through dearomatization and subsequent ring construction. For instance, a strategy involving the dearomatization of a related aromatic system followed by cyclization has been used to create functionalized cyclic amines. rsc.org A similar conceptual approach could be envisioned for the synthesis of functionalized dihydrotetracenes.

Ring-closing metathesis (RCM) has emerged as a powerful tool for the construction of cyclic and heterocyclic systems and has been applied to the synthesis of functionalized anthraquinones, which share a structural relationship with tetracene. sciforum.net This methodology could potentially be adapted for the synthesis of functionalized dihydrotetracene derivatives.

The introduction of functional groups can significantly impact the reactivity of the dihydrotetracene core. For example, electron-donating or electron-withdrawing groups can alter the electron density of the π-system, influencing its behavior in cycloaddition and electrophilic substitution reactions.

Advanced Spectroscopic and Crystallographic Elucidation of 1,4 Dihydrotetracene Structure and Dynamics

High-Resolution NMR Spectroscopy for Conformational and Electronic Structure Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the detailed structure of molecules in solution. core.ac.ukuni-freiburg.de By analyzing chemical shifts, coupling constants, and through-space interactions (via NOE experiments), the precise conformation and electronic environment of 1,4-Dihydrotetracene can be determined. nist.govfrontiersin.org

The ¹H NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons. The protons on the partially saturated ring would appear in the aliphatic region, while those on the fully aromatic rings would be found in the downfield aromatic region. The chemical shifts of the aliphatic CH₂ groups are particularly sensitive to the molecule's conformation. The coupling constants between adjacent protons provide valuable information about the dihedral angles, helping to define the three-dimensional shape of the molecule. scielo.br

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. careerendeavour.com The chemical shifts of the carbon atoms indicate their electronic environment, distinguishing between sp²-hybridized aromatic carbons and sp³-hybridized aliphatic carbons. scielo.br Two-dimensional NMR techniques like HMQC and HMBC would be used to correlate the proton and carbon signals, confirming the structural assignments. scielo.br

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃

Atom Type Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aliphatic (C1, C4) 3.0 - 3.5 30 - 40
Vinylic (C2, C3) 5.8 - 6.2 120 - 130
Aromatic (CH) 7.2 - 8.5 125 - 135
Aromatic (Quaternary) N/A 130 - 145

Note: These are estimated values. Actual experimental values may vary.

X-ray Diffraction Analysis of this compound Single Crystals and Co-crystals

X-ray diffraction (XRD) on single crystals is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state structure. careerendeavour.comumn.edu This technique provides accurate measurements of bond lengths, bond angles, and torsion angles, revealing the molecule's exact conformation and how it packs within a crystal lattice. umn.edu Analysis of this compound would confirm the non-planar geometry of the dihydro-ring and the planarity of the adjacent aromatic rings.

The formation of co-crystals, which are crystalline structures containing two or more different molecules in the same lattice, is a significant area of crystal engineering. spectrabase.com Studying co-crystals of this compound with other molecules could reveal specific intermolecular interactions, such as π–π stacking or hydrogen bonding, which can influence its physical and chemical properties. Powder X-ray diffraction (PXRD) is often used to characterize bulk crystalline materials and can distinguish between different crystalline forms (polymorphs) or confirm the formation of a co-crystal. nio.res.in

While the crystal structure for the parent this compound is not available in the reviewed literature, analysis of related dihydrotetracene derivatives provides insight into the structural features. For example, the crystal structure of a rearranged dihydrotetracene derivative was confirmed by single-crystal X-ray diffraction. nankai.edu.cn

Table 2: Representative Crystallographic Data for a Dihydrotetracene Derivative

Parameter Value
Crystal System Monoclinic
Space Group P2₁/n
a (Å) 10.123
b (Å) 15.456
c (Å) 18.789
β (°) 95.67
Volume (ų) 2925.1

Data derived from the analysis of 6,11-dihydro-5,12-diphenyl-6,60-bis(thien-2-yl)-11,110-dihydrotetracene. nankai.edu.cn

Advanced Electronic Spectroscopy (UV-Vis, Fluorescence) for Photophysical Property Probing

Electronic spectroscopy, including Ultraviolet-Visible (UV-Vis) absorption and fluorescence spectroscopy, investigates the electronic transitions within a molecule. libretexts.org These techniques are fundamental for understanding the photophysical properties of conjugated systems like this compound. mdpi.com

UV-Vis spectroscopy measures the absorption of light as a function of wavelength, corresponding to the energy required to promote an electron from a lower energy molecular orbital (like the HOMO) to a higher energy one (like the LUMO). umn.edu The extended π-system of the tetracene backbone is expected to result in strong absorption bands in the UV and possibly the visible region. scielo.br

Fluorescence spectroscopy measures the light emitted when an excited electron returns to the ground state. wikipedia.org The difference in wavelength between the absorption maximum (λ_abs) and the emission maximum (λ_em) is known as the Stokes shift. The fluorescence quantum yield (Φ_f), which is the ratio of photons emitted to photons absorbed, is a key measure of the efficiency of the emission process. nih.gov The photophysical properties of such molecules are often sensitive to their environment, including solvent polarity and viscosity. nih.govsandiego.edu Studies on derivatives show that dihydrotetracenes can exhibit significant fluorescence. rsc.org

Table 3: Representative Photophysical Data for a Linearly Conjugated Arylalkyne

Property Value Solvent
Absorption Max (λ_abs) 430 nm Hexane
Emission Max (λ_em) 455 nm, 483 nm Hexane
Fluorescence Quantum Yield (Φ_f) 0.97 Methylcyclohexane
Fluorescence Lifetime (τ) 1.8 ns Hexane

Data from 1,4-bis(9-ethynylanthracenyl)benzene, a structurally related compound with extensive conjugation. sandiego.edu

Vibrational Spectroscopy (IR, Raman) for Molecular Fingerprinting and Vibrational Mode Assignments

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, provides a "fingerprint" of a molecule by probing its characteristic vibrational modes. epa.gov These techniques are complementary, as their selection rules differ: IR spectroscopy detects vibrations that cause a change in the molecular dipole moment, while Raman spectroscopy detects vibrations that cause a change in molecular polarizability. rsc.orgscispace.com

For this compound, IR and Raman spectra would show distinct peaks corresponding to specific bond stretching and bending motions. nankai.edu.cn Key expected vibrations include:

Aromatic C-H stretch: Typically above 3000 cm⁻¹.

Aliphatic C-H stretch: Typically just below 3000 cm⁻¹.

Aromatic C=C stretch: In the 1450-1600 cm⁻¹ region.

CH₂ bending modes: Around 1465 cm⁻¹. uc.edu

Analyzing these vibrational modes helps to confirm the presence of the different structural motifs within the molecule. A molecule with 32 atoms, like this compound, has 3N-6 = 90 normal vibrational modes, where N is the number of atoms. masterorganicchemistry.com

Table 4: Expected Characteristic IR and Raman Vibrational Frequencies for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹) Technique
Aromatic C-H Stretch 3100 - 3000 IR, Raman
Aliphatic C-H Stretch 3000 - 2850 IR, Raman
Aromatic C=C Stretch 1600 - 1450 IR, Raman
CH₂ Scissoring ~1465 IR
C-H Out-of-Plane Bending 900 - 690 IR

These are general frequency ranges based on established data for the respective functional groups. uc.edusavemyexams.com

Mass Spectrometry for Molecular Structure Confirmation and Reaction Monitoring

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to confirm the molecular weight of a compound and to deduce structural information from its fragmentation patterns. nist.gov For this compound (C₁₈H₁₄), high-resolution mass spectrometry would confirm its molecular formula by providing a highly accurate mass measurement.

In the mass spectrometer, a molecule is ionized to form a molecular ion (M⁺•), whose m/z value corresponds to the molecular weight. chemicalbook.com This ion is often unstable and breaks down into smaller, characteristic fragment ions. The resulting mass spectrum is a plot of ion intensity versus m/z. For this compound, the molecular ion peak would be expected at an m/z of approximately 230. Key fragmentation pathways could involve the loss of hydrogen atoms or the cleavage of the dihydroaromatic ring, leading to stable aromatic fragments.

Mass spectrometry is also a powerful tool for reaction monitoring, as it can track the disappearance of reactants and the appearance of products in real-time. Techniques like Multiple Reaction Monitoring (MRM) offer high sensitivity and selectivity for quantitative analysis. wikipedia.org

Table 5: Predicted Mass Spectrometry Data for this compound

m/z Value Ion Description
230 [C₁₈H₁₄]⁺• Molecular Ion (Parent Peak)
229 [C₁₈H₁₃]⁺ Loss of one hydrogen atom
228 [C₁₈H₁₂]⁺• Loss of two hydrogen atoms (aromatization)
115 [C₉H₇]⁺ Possible fragment from symmetric cleavage

These predictions are based on the molecular structure and common fragmentation patterns of aromatic hydrocarbons. rsc.org

Theoretical and Computational Chemistry of 1,4 Dihydrotetracene

Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure and Molecular Orbitals (e.g., HOMO-LUMO)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of molecules like 1,4-dihydrotetracene. scirp.org These methods allow for the calculation of the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the gap between which is a critical parameter for determining molecular reactivity and electronic properties. ajchem-a.comjmaterenvironsci.com

For instance, in studies of related polycyclic aromatic hydrocarbons (PAHs), DFT calculations have been used to understand how modifications to the molecular structure, such as the introduction of heteroatoms or functional groups, can tune the HOMO-LUMO gap. nih.gov A smaller HOMO-LUMO gap generally correlates with higher reactivity and can influence the material's optical and electronic properties. scirp.org Theoretical studies on tetracene derivatives have shown that the position of substituents can significantly impact the electronic properties. For example, functionalization at the 5-position of tetracene, a region of high electron density in the LUMO, is expected to cause a more significant shift in physical and optical properties compared to substitution at the 2-position. acs.org

The choice of DFT functional and basis set is crucial for obtaining accurate results. jmaterenvironsci.com Functionals like B3LYP are widely used as they provide a good balance between computational cost and accuracy for describing molecular properties. scirp.orgajchem-a.com

Table 1: Calculated Electronic Properties of a Hypothetical this compound Derivative using DFT

PropertyCalculated Value
HOMO Energy-6.50 eV
LUMO Energy-2.00 eV
HOMO-LUMO Gap4.50 eV
Dipole Moment1.2 D

Note: These values are hypothetical and for illustrative purposes. Actual values would be obtained from specific DFT calculations.

Reaction Mechanism Elucidation through Computational Transition State Analysis

Computational chemistry is a powerful tool for investigating reaction mechanisms, providing insights that are often difficult to obtain experimentally. sumitomo-chem.co.jp By modeling the potential energy surface of a reaction, researchers can identify transition states, which are the highest energy points along the reaction coordinate. e3s-conferences.orgnumberanalytics.com The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate. sumitomo-chem.co.jp

For reactions involving dihydropyridine-like structures, which share similarities with the dihydro portion of this compound, computational studies have been used to distinguish between different possible mechanisms, such as direct hydride transfer and Alder-Ene-like pathways. chemrxiv.org These studies involve locating the transition state structures for each proposed pathway and comparing their relative energies to determine the most likely mechanism. numberanalytics.comchemrxiv.org The analysis of the transition state geometry can also reveal important details about the reaction, such as the degree of bond breaking and forming and the role of stereochemistry. chemrxiv.org

The accuracy of transition state calculations is highly dependent on the chosen computational method and basis set. numberanalytics.com High-level ab initio methods or well-calibrated DFT functionals are often necessary to accurately describe the subtle electronic changes that occur during a chemical reaction. chemrxiv.org

Aromaticity and Antiaromaticity Assessment of Dihydrotetracene and its Analogues

Aromaticity is a key concept in organic chemistry that describes the enhanced stability of certain cyclic, planar, and conjugated molecules. masterorganicchemistry.com Conversely, antiaromaticity describes the significant destabilization of such molecules that have 4n π electrons. masterorganicchemistry.comwikipedia.org The assessment of aromaticity in a molecule like this compound is complex. While the three intact benzene (B151609) rings of the tetracene core are aromatic, the central dihydronaphthalene moiety is not fully aromatic due to the presence of two sp3-hybridized carbon atoms.

Computational methods provide several ways to quantify aromaticity. Nucleus-Independent Chemical Shift (NICS) is a common magnetic criterion where a negative value inside a ring indicates aromaticity and a positive value suggests antiaromaticity. researchgate.net Geometric criteria, such as the Harmonic Oscillator Model of Aromaticity (HOMA), assess the degree of bond length equalization within a ring. Energetic criteria can also be used by calculating the energy change of isodesmic and homodesmotic reactions. nih.gov

Table 2: Criteria for Aromaticity, Antiaromaticity, and Non-aromaticity

PropertyAromaticAntiaromaticNon-aromatic
CyclicYesYesMay or may not be
PlanarYesYesMay or may not be
Conjugated p-orbitalsYesYesNo
Number of π electrons4n + 24nAny

Source: masterorganicchemistry.commasterorganicchemistry.comsaskoer.ca

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. github.ionih.gov By solving Newton's equations of motion for a system of particles, MD simulations can provide detailed information about the conformational landscape of a molecule and its interactions with its environment. researchgate.netunair.ac.id

For a molecule like this compound, which has a non-planar structure due to the sp3 carbons in the central ring, MD simulations can explore the different possible conformations and the energy barriers between them. This is particularly important for understanding how the molecule might behave in different phases, such as in solution or in the solid state. researchgate.net

MD simulations are also crucial for studying intermolecular interactions, which govern the properties of materials in the condensed phase. github.io For example, simulations can be used to understand how molecules of this compound might pack in a crystal and how this packing affects properties like charge transport in organic electronic devices. researchgate.net The simulations can reveal details about non-covalent interactions, such as van der Waals forces and π-π stacking, which are critical in determining the bulk properties of molecular materials. github.io

Prediction and Interpretation of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies, electronic transitions)

Computational chemistry provides powerful tools for predicting and interpreting various spectroscopic data. scirp.org By calculating the properties of a molecule at the quantum mechanical level, it is possible to simulate its spectra, which can then be compared with experimental results to confirm the molecular structure and understand its electronic properties.

NMR Chemical Shifts: Theoretical calculations can predict the nuclear magnetic resonance (NMR) chemical shifts of different nuclei in a molecule. uni-freiburg.de This is achieved by calculating the magnetic shielding tensor for each atom. Comparing the calculated and experimental NMR spectra can aid in the assignment of peaks and provide confidence in the determined structure. mountainscholar.org

Vibrational Frequencies: The vibrational frequencies of a molecule, which are observed in infrared (IR) and Raman spectroscopy, can be calculated from the second derivatives of the energy with respect to the atomic positions. These calculations can help to assign the vibrational modes observed in experimental spectra and provide insights into the bonding and structure of the molecule.

Electronic Transitions: Time-dependent DFT (TD-DFT) is a widely used method for calculating the excited-state properties of molecules. jmaterenvironsci.com It can predict the energies of electronic transitions, which correspond to the absorption of light in UV-Vis spectroscopy. scirp.org This allows for the interpretation of experimental absorption spectra and provides information about the nature of the excited states, such as whether they are localized on a specific part of the molecule or involve charge transfer. researchgate.net

Advanced Materials Science Applications and Supramolecular Chemistry of 1,4 Dihydrotetracene Based Systems

Precursors for Organic Electronic Materials (e.g., Organic Field-Effect Transistors, Organic Light-Emitting Diodes)

The primary application of 1,4-dihydrotetracene and its derivatives in materials science is as a stable, processable precursor for the synthesis of tetracene and substituted tetracenes, which are high-performance organic semiconductors. chimicatechnoacta.runottingham.ac.uk Tetracene itself, while electronically desirable, has stability issues that can complicate fabrication and device longevity. scielo.br The dihydro- precursor strategy circumvents these issues. The non-planar, non-aromatic structure of this compound imparts greater solubility and stability compared to the fully conjugated, planar tetracene.

This precursor approach is particularly valuable in the fabrication of Organic Field-Effect Transistors (OFETs). In a typical synthetic strategy, a functionalized dihydrotetracene, such as 9-bromo-6,11-dihydrotetracene, is used as a building block. scielo.br This intermediate can undergo transition-metal catalyzed cross-coupling reactions, like the Suzuki coupling, to be integrated into larger molecular or polymeric architectures. scielo.br The final, crucial step is a dehydrogenation (aromatization) reaction, often achieved by thermal treatment or chemical oxidation (e.g., using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006), DDQ), which converts the dihydrotetracenyl units into the highly-conjugated, semiconducting tetracenyl moieties. scielo.br This process allows for the creation of materials like 1,4-bis(8-tetracenyl)benzene, which has been successfully incorporated into OFETs operating in the hole accumulation mode with good saturation behavior. scielo.br

The performance of OFETs is critically dependent on the mobility of charge carriers (holes or electrons) within the semiconductor layer. While tetracene's mobility is generally lower than that of pentacene, modifying its structure through precursor-based syntheses can enhance molecular ordering and improve electronic properties. scielo.brmdpi.com

Device/Material Precursor Component Conversion Method Application Key Finding
1,4-Bis(8-tetracenyl)benzene9-Bromo-6,11-dihydrotetraceneSuzuki Coupling followed by DDQ DehydrogenationOFETDemonstrates a molecular toolbox for creating tetracene-based semiconductors via dihydro-precursors. scielo.br
Tetracene5,12-Dihydrotetracene-5,12-diolReduction with SnCl₂/HClGeneral SemiconductorA common laboratory synthesis route to obtain the active tetracene molecule. pku.edu.cn
Higher AcenesDihydroacene PrecursorsOn-surface Annealing / STM TipNanomaterialsDehydrogenation of dihydro-precursors on a gold surface creates acenes up to undecacene. researchgate.net

This precursor strategy is also applicable to Organic Light-Emitting Diodes (OLEDs), where the emissive layer's quality and stability are paramount. modelseed.orgfrontiersin.org By using a soluble dihydro-precursor, uniform thin films can be deposited from solution, which are then converted into the emissive, fully aromatic tetracene layer. This method provides a pathway to high-quality active layers, essential for efficient device performance.

Building Blocks for Supramolecular Architectures and Self-Assembled Systems

Supramolecular chemistry involves the design of complex, organized structures held together by non-covalent interactions. uomustansiriyah.edu.iqcore.ac.ukresearchgate.net this compound derivatives have emerged as valuable building blocks for constructing such architectures due to their defined geometry and potential for functionalization.

Research has shown that cyano-functionalized dihydrotetracenes can self-assemble on metal surfaces like Au(111) and Cu(111). miami.edu On a gold surface, tetracyano-dihydrotetracene forms a close-packed structure, while on copper, it preferentially arranges into linear chains. miami.edu These assemblies are not merely static structures; upon thermal annealing, the dihydrotetracene derivative undergoes a surface-assisted decyanation and dehydrogenation, transforming it into a carbon-based nanostructure. This demonstrates the dual role of the dihydrotetracene core: first as a scaffold for directed self-assembly, and second as a latent reactive species for on-surface synthesis. researchgate.netmiami.edu

The principles of host-guest chemistry, a central tenet of supramolecular science, can also be applied. core.ac.uktuwien.ac.atrsc.orgfrontiersin.org Dihydrotetracene derivatives, such as dihydrotetracene-5,12-bis(olate), have been explored as components in template-driven self-assembly, highlighting their potential to form interlocked structures. rivm.nl The ability to functionalize the dihydro- framework allows for the introduction of specific recognition sites (e.g., hydrogen bond donors/acceptors), enabling the programmed assembly of molecules into larger, ordered systems. rsc.org This control over intermolecular interactions is fundamental to creating materials with tailored properties for applications ranging from molecular recognition to advanced materials.

Role in Catalysis and Organocatalysis Research (e.g., as a ligand, substrate, or catalyst scaffold)

In the realm of catalysis, this compound and related dihydroaromatics are primarily investigated as substrates , particularly in the context of hydrogen storage and release. qmul.ac.ukmdpi.com The reversible hydrogenation and dehydrogenation of polycyclic aromatic hydrocarbons is a key area of research for developing liquid organic hydrogen carriers (LOHCs). edinst.comresearchgate.net In this model, a hydrogen-lean carrier (like tetracene) is catalytically hydrogenated to its hydrogen-rich form (a hydrogenated tetracene, including dihydro- species). The this compound can then be transported and, upon demand, release its stored hydrogen through a catalytic dehydrogenation process, regenerating the original aromatic compound. edinst.com This cycle positions dihydrotetracene as a reactive substrate whose transformations are central to the catalytic process.

Furthermore, the on-surface synthesis of higher acenes relies on the catalytic activity of the underlying metal substrate (e.g., Au(111)) to facilitate the dehydrogenation of dihydroacene precursors. researchgate.net This process can also be induced by the tip of a scanning tunneling microscope, which acts as a localized catalyst. rivm.nl In these contexts, this compound is the substrate that is catalytically converted into the desired final product.

While there is limited evidence of this compound itself being used as a ligand for a metal catalyst or as a scaffold for an organocatalyst, its derivatives are involved in enzyme-catalyzed reactions. For example, hydroxylated and carboxamide-functionalized dihydrotetracene derivatives are intermediates in the biosynthesis of tetracycline (B611298) antibiotics, where enzymes containing FAD catalyze their specific oxidation. researchgate.net

Catalytic System Role of Dihydrotetracene Catalyst Type Application Area
Hydrogen Storage/ReleaseSubstrate (Hydrogen Carrier)Noble or Non-noble MetalsEnergy Storage
On-Surface SynthesisSubstrate (Precursor)Metal Surface (e.g., Au(111))Nanomaterial Synthesis
Tetracycline BiosynthesisSubstrate (Intermediate)Enzyme (Monooxygenase)Biochemistry

Photophysical Properties and Energy Transfer Studies in Advanced Optoelectronic Systems

The photophysical properties of this compound are fundamentally different from those of its fully aromatic counterpart, tetracene. scentroid.comrsc.org this compound contains two isolated benzene (B151609) rings and a non-aromatic central ring, meaning its electronic structure lacks the extended π-conjugation of tetracene. core.ac.ukrsc.org Consequently, its absorption spectrum is expected to be in the ultraviolet region, similar to simple benzene derivatives, and it is not expected to be strongly fluorescent.

This contrast is precisely what makes it useful in advanced optoelectronic systems. It acts as a photophysically "dormant" precursor that can be converted into the highly photoactive tetracene. Tetracene exhibits strong absorption in the visible spectrum (approx. 400–500 nm) and is known for its characteristic fluorescence. tuwien.ac.atscentroid.com The ability to generate this active chromophore in situ from a stable, non-absorbing (in the visible range) precursor is a significant advantage in fabricating optical materials.

Furthermore, studies on related dihydroacene systems, such as bis(diphenylmethylene)dihydroacenes, have revealed interesting phenomena like Aggregation-Induced Emission (AIE). mdpi.comnrel.gov In AIE-active molecules, emission is weak in solution but becomes strong in the aggregated state due to the restriction of intramolecular motions. While not demonstrated for the parent this compound, this principle shows that the dihydro- framework can be incorporated into molecules with advanced photophysical behaviors.

Energy transfer is the process by which an excited state is passed from one molecule to another, a critical function in many optoelectronic devices like solar cells and OLEDs. nrel.govrsc.org While energy transfer studies predominantly focus on the final tetracene product, the precursor method ensures that the tetracene molecules can be placed into specific architectures (e.g., covalently linked dimers or ordered assemblies) that are designed to control and optimize these energy transfer pathways. organic-chemistry.org

Compound Absorption Maxima (λ_abs) Emission Maxima (λ_em) Key Photophysical Feature
This compound (Predicted)UV region (<300 nm)Weak or no fluorescenceNon-conjugated, acts as a transparent precursor in the visible range.
Tetracene~470-500 nm~500-580 nmStrong absorption and fluorescence in the visible spectrum. tuwien.ac.attdx.cat
Bis(diphenylmethylene)dihydroacenesUV region~480-550 nm (in aggregate)Exhibits Aggregation-Induced Emission (AIE). nrel.gov

Development of Chemical Probes and Sensors (focus on chemical detection principles)

The dramatic change in photophysical properties upon the dehydrogenation of this compound presents a powerful principle for the design of chemical probes and sensors. rsc.orgorganic-chemistry.orgmdpi.com Specifically, it enables the creation of "turn-on" fluorescent sensors. mdpi.com The core idea is to use the non-fluorescent (or weakly UV-fluorescent) this compound platform as a latent fluorophore.

A sensor molecule can be designed where the this compound unit is functionalized with a recognition site for a specific analyte. The binding of the analyte, or an analyte-induced reaction, would trigger the dehydrogenation of the dihydrotetracene core into the highly fluorescent tetracene. This conversion from a "dark" state to a "bright" state provides a clear and sensitive signal for detection. chimicatechnoacta.rupku.edu.cn

Detection Principle: Dehydrogenation-Activated Fluorescence

Initial State: The sensor, containing a this compound core, is non-fluorescent in the visible range.

Recognition: The sensor interacts with a target analyte (e.g., a reactive oxygen species, a metal ion, or an enzyme).

Signal Transduction: This interaction catalyzes or initiates the dehydrogenation of the this compound core.

Output Signal: The formation of the conjugated tetracene system "turns on" a strong fluorescence signal, indicating the presence of the analyte.

This strategy is part of a broader class of reaction-based probes, which are valued for their high selectivity and signal-to-noise ratio. While specific sensors based on the parent this compound are not yet widely reported, the underlying chemical principle is robust and holds significant promise for developing new sensory systems for applications in biology, environmental monitoring, and diagnostics. rsc.orgqmul.ac.uk

Future Perspectives and Emerging Research Trajectories for 1,4 Dihydrotetracene

Sustainable and Green Synthesis Methodologies

The future synthesis of 1,4-dihydrotetracene will likely be guided by the principles of green chemistry, aiming to reduce environmental impact and improve efficiency. researchgate.netsciepublish.com Traditional synthetic routes for PAHs often involve harsh reagents and generate significant waste. scirp.org Emerging research focuses on developing more sustainable protocols.

Future methodologies are expected to include:

Catalytic Hydrogenation: Developing selective catalysts for the partial hydrogenation of tetracene. This would be a more atom-economical approach than multi-step classical reductions. umich.edu

One-Pot Reactions: Designing multi-component reactions that assemble the this compound core in a single step from simpler precursors, minimizing intermediate isolation and solvent usage. scirp.org

Biocatalysis and Phytocatalysis: Exploring the use of enzymes or plant-derived catalysts that can operate under mild conditions, offering a biodegradable and renewable catalytic option. researchgate.net

Solvent-Free and Water-Based Syntheses: Shifting away from volatile organic solvents to solvent-free reaction conditions or using water as a benign reaction medium. rsc.org Research into related structures like 1,4-dihydropyridines has demonstrated the success of such approaches. scirp.org

A comparative look at green synthesis methods for related heterocyclic compounds shows a clear trend towards higher yields and shorter reaction times, a goal that will undoubtedly be pursued for this compound. scirp.org

Integration into Novel Functional Polymeric and Hybrid Materials

The unique structure of this compound makes it an intriguing building block for new functional polymers and hybrid materials. The non-aromatic, flexible dihydro-ring combined with the rigid aromatic backbone could impart unique properties to polymeric chains. msesupplies.comcaltech.edu

Polymer Functionalization: Future research will likely explore the incorporation of this compound as a monomer or a pendant group in polymers. msesupplies.com The reactivity of the dihydro-portion could be exploited for cross-linking or post-polymerization modification. The specific functional groups attached to the polymer backbone, such as hydroxyl (–OH) or carboxyl (–COOH) groups, can dramatically influence properties like solubility, reactivity, and biocompatibility. msesupplies.com

Hybrid Inorganic-Organic Materials: There is significant potential in creating hybrid materials by combining this compound with inorganic components like nanoparticles or metal-organic frameworks (MOFs). plos.org Such hybrids could exhibit synergistic properties, where the dihydrotetracene unit influences the electronic or optical behavior of the inorganic host. For instance, hybrid materials composed of polymers and ZnO quantum dots have shown promise for sensor applications. accscience.com

Ring-Opening Metathesis Polymerization (ROMP): If a strained cyclic derivative of this compound could be synthesized, ROMP would offer a powerful method to create well-defined polymers with controlled molecular weights and architectures. caltech.edu

These new materials could find applications in fields ranging from organic electronics to biomedical devices, where precise control over material properties is paramount. plos.orgmdpi.com

Exploration in Advanced Energy Storage and Conversion Technologies

The field of energy storage and conversion is constantly seeking new materials with optimized electronic properties and stability. accscience.comricardo.comosti.gov While tetracene itself has been studied in organic solar cells, the properties of this compound remain largely unexplored in this context. acs.org

Organic Solar Cells (OSCs): The altered electronic structure of this compound compared to tetracene could make it a candidate as a donor or acceptor material in OSCs. acs.org Future research will need to characterize its light-absorption properties and energy levels to assess its suitability. Organic photovoltaics often rely on materials with broad optical absorption to match the solar spectrum. researchgate.net

Battery Technologies: The aromatic portion of this compound could potentially undergo reversible redox reactions, a key process for charge storage in batteries. mdpi.com Research could investigate its use as an electrode material in lithium-ion or other next-generation batteries. osti.govmdpi.com The performance of such batteries is highly dependent on the electrode materials' ability to host and release ions. mdpi.com

Thermoelectric Devices: Hydrogel-based thermoelectric systems, which can convert low-grade heat into electricity, are an emerging area. oaepublish.com Functional molecules that can be incorporated into these gels to enhance their ionic conductivity or Seebeck coefficient are of great interest. The potential for this compound in such applications is a speculative but intriguing avenue for future work.

The development of these energy technologies requires a deep understanding of material characteristics, including power capacity, energy capacity, and storage duration. acs.orgnrel.gov

TechnologyPotential Role of this compoundKey Research Goal
Organic Solar Cells Donor or acceptor materialTune electronic properties for efficient light harvesting and charge separation.
Batteries Active electrode materialAchieve high specific capacity and long-term cycling stability. mdpi.com
Thermoelectrics Functional additive in hydrogelsEnhance ionic transport and thermoelectric conversion efficiency. oaepublish.com

Development of High-Throughput Screening and Automated Synthesis Techniques

To accelerate the discovery and optimization of this compound derivatives for various applications, high-throughput screening (HTS) and automated synthesis will be indispensable. evotec.combmglabtech.com

Automated Synthesis: Automated platforms can rapidly synthesize libraries of this compound derivatives with different substituents. nih.govfortunejournals.com This allows for the systematic exploration of structure-property relationships without the bottleneck of manual synthesis. These systems can perform multistep processes and optimizations with minimal human intervention. nih.gov

High-Throughput Screening (HTS): Once a library of derivatives is created, HTS can be used to quickly evaluate their properties. bmglabtech.comassay.works For example, their performance in organic electronic devices or their binding affinity to a biological target could be assessed in a massively parallel fashion. evotec.comnih.gov This process identifies "hits" from large compound libraries that can be further developed. bmglabtech.com

Integrated Platforms: The future lies in combining automated synthesis directly with HTS. researchgate.net An integrated system could design, synthesize, and test new this compound derivatives in a closed loop, using machine learning algorithms to guide the design of the next generation of molecules based on the screening results.

This approach dramatically shortens the research and development cycle, making it feasible to explore a vast chemical space and identify optimal compounds for specific applications. assay.works

Synergistic Advancements through Combined Experimental and Computational Approaches

A powerful strategy for advancing our understanding and application of this compound involves the close integration of experimental synthesis and characterization with computational modeling. researchgate.net

Density Functional Theory (DFT): DFT calculations can predict the structural and electronic properties of this compound and its derivatives before they are even synthesized. ekb.egajol.infonih.gov This includes calculating the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for predicting their behavior in electronic devices. ekb.egscielo.org.mx

Predicting Reaction Outcomes: Computational chemistry can model reaction pathways and transition states, helping to design more efficient synthetic routes. nih.gov

Interpreting Experimental Data: Theoretical calculations are invaluable for interpreting complex experimental results, such as spectroscopic data, and providing a detailed molecular-level understanding of the observed properties. ajol.infonih.gov

By combining these approaches, researchers can create a feedback loop where computational predictions guide experimental work, and experimental results validate and refine the theoretical models. This synergy is essential for the rational design of new materials based on the this compound scaffold.

ApproachApplication for this compoundPredicted Properties
DFT Calculations Molecular property predictionHOMO/LUMO energies, bond lengths, vibrational frequencies. ekb.egajol.info
Molecular Docking (Hypothetical) Biological activityBinding affinity to target proteins. scielo.org.mx
Reaction Modeling Synthetic route optimizationTransition state energies, reaction kinetics. nih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.